n-(1-(Methylamino)-1-oxopropan-2-yl)benzamide
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Overview
Description
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide is an organic compound that belongs to the class of amides Amides are widely recognized for their presence in biological systems and their importance in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with N-methylalanine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines .
Scientific Research Applications
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Biological Activity
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of a benzamide moiety and a methylamino group attached to a propanoyl chain. Its structure suggests potential interactions with various biological targets, particularly in the context of receptor modulation.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Notably, compounds with similar structural frameworks have demonstrated:
- Receptor Modulation : Some derivatives exhibit allosteric modulation of G-protein coupled receptors (GPCRs), influencing cellular signaling pathways. For example, compounds that bind to β2-adrenergic receptors have shown significant effects on receptor activity and downstream signaling cascades .
- Antioxidant Activity : The compound may also possess antioxidant properties, similar to other N-acetylcysteine derivatives, suggesting a role in protecting cells from oxidative stress .
Table 1: Biological Activities of Related Compounds
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Allosteric Modulation : A study highlighted the discovery of a small-molecule negative allosteric modulator for β2AR that significantly impacted receptor binding dynamics. This suggests that similar compounds may enhance or inhibit receptor signaling through non-traditional binding sites .
- Neuroleptic Activity : Research on benzamide derivatives indicates their potential as neuroleptics, with one compound exhibiting significantly enhanced activity compared to established drugs like metoclopramide. This points to the possibility that this compound may also have therapeutic applications in psychiatric disorders .
- Antioxidant Effects : Compounds similar to this compound have been shown to improve cell viability in oxidative stress models, indicating potential protective effects against cellular damage .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[1-(methylamino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(10(14)12-2)13-11(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
XDGWGZNTONSHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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